molecular formula C17H14Cl2N6 B2478723 4-Amino-4-(4-(3,4-dichlorophenyl)piperazino)-1,3-butadiene-1,1,3-tricarbonitrile CAS No. 338795-07-6

4-Amino-4-(4-(3,4-dichlorophenyl)piperazino)-1,3-butadiene-1,1,3-tricarbonitrile

Cat. No. B2478723
CAS RN: 338795-07-6
M. Wt: 373.24
InChI Key: KKFVNYYNPWYRGF-LGMDPLHJSA-N
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Description

4-Amino-4-(4-(3,4-dichlorophenyl)piperazino)-1,3-butadiene-1,1,3-tricarbonitrile (hereafter referred to as 4-Amino-4-Piperazino-Butadiene-Tricarbonitrile or 4-APBT) is a synthetic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 442.3 g/mol and a melting point of 165-167°C. 4-APBT has been studied for its potential use in organic synthesis, as a catalyst, and for its ability to act as an inhibitor for various enzymes.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Triazine and Triazole Derivatives : Research has highlighted the significance of heterocyclic compounds like triazines and triazoles in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties. The triazine nucleus, in particular, has been identified as a core moiety of interest for future drug development due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019). Similarly, amino-1,2,4-triazoles serve as a crucial raw material in the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, and high-energy materials among others (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Quinoxaline Derivatives and Antineoplastic Agents

Quinoxaline as Antitumor Agents : Quinoxaline derivatives have been investigated for their antitumoral properties. This exploration has extended to quinoxaline analogs acting as catalysts' ligands and their formation through various synthetic pathways (Pareek & Kishor, 2015). Additionally, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been identified for their excellent cytotoxic properties and potential as antineoplastic drug candidates, highlighting their greater tumor-selective toxicity and ability to modulate multi-drug resistance (Hossain, Enci, Dimmock, & Das, 2020).

Piperazine-Based Anti-Mycobacterial Agents

Piperazine Derivatives for TB Treatment : Research on piperazine and its analogs has demonstrated their significance in developing anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis, including multi-drug-resistant and extremely drug-resistant strains. This underscores the potential of piperazine as a vital building block in medicinal chemistry for addressing tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

properties

IUPAC Name

(3Z)-4-amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N6/c18-15-2-1-14(8-16(15)19)24-3-5-25(6-4-24)17(23)13(11-22)7-12(9-20)10-21/h1-2,7-8H,3-6,23H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFVNYYNPWYRGF-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=C(C=C(C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)/C(=C(/C=C(C#N)C#N)\C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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